(S)-4,5-Dehydro Pregabalin

Chiral impurity profiling Enantiomeric purity ANDA regulatory submission

(S)-4,5-Dehydro Pregabalin, chemically (S)-3-(aminomethyl)-5-methylhex-4-enoic acid (C₈H₁₅NO₂, MW 157.2), is the single S-enantiomer of the 4-ene process impurity of the anticonvulsant drug Pregabalin. It is derived from rac 4,5-Dehydro Pregabalin (CAS 216576-74-8) and exists alongside the positional isomer 5,6-dehydro pregabalin and the opposite enantiomer (R)-4,5-dehydro pregabalin (CAS 1101167-84-3).

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13445046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4,5-Dehydro Pregabalin
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(=CC(CC(=O)O)CN)C
InChIInChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1
InChIKeyRILHQHHDJPATCS-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-4,5-Dehydro Pregabalin (CAS 1141362-54-0) Is a Critical Single-Enantiomer Reference Standard for Pregabalin Impurity Profiling


(S)-4,5-Dehydro Pregabalin, chemically (S)-3-(aminomethyl)-5-methylhex-4-enoic acid (C₈H₁₅NO₂, MW 157.2), is the single S-enantiomer of the 4-ene process impurity of the anticonvulsant drug Pregabalin [1]. It is derived from rac 4,5-Dehydro Pregabalin (CAS 216576-74-8) and exists alongside the positional isomer 5,6-dehydro pregabalin and the opposite enantiomer (R)-4,5-dehydro pregabalin (CAS 1101167-84-3) [2]. This compound is supplied with detailed characterization data compliant with regulatory guidelines and is intended exclusively as an analytical reference standard for method development, method validation (AMV), QC applications, and ANDA submissions during the commercial production of Pregabalin [3].

Why (S)-4,5-Dehydro Pregabalin Cannot Be Substituted by Racemic, Opposite Enantiomer, or Positional Isomer Impurity Standards


Generic substitution with rac-4,5-dehydro pregabalin, (R)-4,5-dehydro pregabalin, or (S)-5,6-dehydro pregabalin fails because each compound differs in stereochemistry or double-bond position, yielding distinct chromatographic retention behavior, MS fragmentation patterns, and regulatory identity [1]. The European Pharmacopoeia (EP) monograph 2777 and USP monographs prescribe specific impurity limits—Impurity B (R-enantiomer) at NMT 0.15%, unspecified impurities at NMT 0.10% [2]—which can only be accurately quantified using the correct, enantiomerically defined reference standard. The patent WO2009046309A2 explicitly distinguishes 4-eliminate (4,5-dehydro) and 5-eliminate (5,6-dehydro) as separate marker compounds for pregabalin purity determination, underscoring that these are not interchangeable in validated analytical procedures [3].

Quantitative Differentiation Evidence for (S)-4,5-Dehydro Pregabalin Against Its Closest Analogs


Chiral Configuration Determines Regulatory Identity: (S)-4,5-Dehydro vs. (R)-4,5-Dehydro Pregabalin vs. Racemate

(S)-4,5-Dehydro Pregabalin (CAS 1141362-54-0) is the single S-enantiomer of the 4-ene impurity, bearing the same absolute configuration as the active pharmaceutical ingredient (S)-Pregabalin. The (R)-4,5-Dehydro Pregabalin (CAS 1101167-84-3) is the opposite enantiomer, and rac-4,5-Dehydro Pregabalin (CAS 216576-74-8) is a 1:1 mixture of both. In pharmacopeial impurity testing, only the enantiomerically pure standard matching the drug substance's stereochemistry provides accurate retention time matching and response factor determination in chiral or achiral HPLC methods [1]. The USP sells rac-4,5-dehydropregabalin (Catalog 1A02330) at USD 800 per 25 mg as a Pharmaceutical Analytical Impurity (PAI)—explicitly not a USP Reference Standard—whereas (S)-4,5-Dehydro Pregabalin from specialized vendors can be supplied with traceability against USP or EP pharmacopeial standards, a critical distinction for regulatory submission data integrity .

Chiral impurity profiling Enantiomeric purity ANDA regulatory submission

Positional Isomer Differentiation: (S)-4,5-Dehydro vs. (S)-5,6-Dehydro Pregabalin Chromatographic Resolution Requirement

(S)-4,5-Dehydro Pregabalin (4-ene, CAS 1141362-54-0) and (S)-5,6-Dehydro Pregabalin (5-ene, CAS 1141362-94-8) are chemically distinct positional isomers. Prakash et al. (2015) demonstrated that preparative HPLC, flash LC, and Simulated Moving Bed (SMB) chromatography can isolate the 4-ene impurity at >90% purity in the raffinate outlet stream, with SMB identified as the most cost-effective method for bulk isolation [1]. The patent WO2009046309A2 treats the 4-eliminate and 5-eliminate as separate reference markers, each requiring independent synthesis, characterization, and validated analytical methods, confirming they are not interchangeable [2]. The two isomers exhibit different double-bond positions (4-enoic vs. 5-enoic acid), resulting in distinct NMR chemical shifts, MS fragmentation, and HPLC retention times.

Process impurity isolation Positional isomer separation Simulated Moving Bed chromatography

Regulatory Acceptance Thresholds and Impurity Control Limits for Pregabalin API

The EP/BP Pregabalin monograph 2777 establishes impurity B (R-enantiomer) at NMT 0.15% and unspecified individual impurities at NMT 0.10% [1]. While 4,5-dehydro pregabalin is not always listed as a specified impurity by letter code, it falls under unspecified impurity or process-related impurity categories subject to ICH Q3A identification thresholds (0.10% for daily doses >2 g/day) and qualification thresholds (0.15%) [2]. The patent WO2009046309A2 describes using both 4-eliminate and 5-eliminate as reference markers for assessing pregabalin purity, indicating their recognized role in the impurity profile. A continuous flow synthesis study reported achieving impurity levels consistently below 0.15%, meeting pharmaceutical production quality requirements [3]. The Sripathi et al. (2010) study identified six potential impurities in crude pregabalin at 0.01–0.15% levels by LCMS [4].

Pharmacopeial monograph compliance ICH Q3A impurity thresholds Generic drug quality control

Chiral Separation Requirement Distinguishes (S)-4,5-Dehydro Pregabalin from Achiral Impurity Standards

Unlike the achiral rac-4,5-dehydro pregabalin standard (USP 1A02330), the single-enantiomer (S)-4,5-dehydro pregabalin requires or enables chiral chromatographic separation for enantiomeric purity verification. Published chiral HPLC methods for pregabalin enantiomers using zwitterionic chiral stationary phases (CHIRALPAK ZWIX) achieve direct resolution without derivatization [1]. The limit of detection for the R-enantiomer (optical impurity) by pre-column chiral derivatization HPLC has been reported as 1.1 × 10⁻⁸ g/mL (S/N = 3) [2]. For the 4-ene impurity specifically, chiral separation is necessary when the (S)-enantiomer must be distinguished from the (R)-enantiomer in the same chromatographic run—a capability not provided by a racemic standard alone.

Chiral HPLC method development Enantiomeric impurity quantification Zwitterionic chiral stationary phase

High-Value Application Scenarios for (S)-4,5-Dehydro Pregabalin Based on Verified Differentiation Evidence


ANDA Regulatory Submission: Impurity Profiling and Method Validation for Generic Pregabalin

Generic drug manufacturers submitting an Abbreviated New Drug Application (ANDA) for Pregabalin must demonstrate that their API impurity profile meets EP/USP monograph specifications, including the identification and quantification of process-related impurities such as the 4-ene impurity. (S)-4,5-Dehydro Pregabalin serves as the enantiomerically correct reference standard for HPLC method development, system suitability testing, and validation of specificity, linearity, accuracy, and LOD/LOQ parameters [1]. The compound's traceability to USP or EP pharmacopeial standards supports regulatory data integrity, which is a critical requirement for ANDA approval [2].

Process Development and Scale-Up: Monitoring 4-Ene Impurity Formation During Pregabalin Synthesis

During the process development and scale-up of Pregabalin synthesis, the formation of the 4-ene impurity via dehydration side reactions must be monitored and controlled. The SMB-based isolation method developed by Prakash et al. (2015) enables cost-effective preparation of the 4-ene impurity at >90% purity for use as an in-process reference marker [1]. The (S)-4,5-dehydro pregabalin standard allows process chemists to track this specific impurity across reaction steps, distinguish it from the 5-ene positional isomer, and ensure that the final API meets the ICH Q3A identification threshold of 0.10% [3].

Quality Control Batch Release Testing: Enantiomeric Purity Verification in Pregabalin API

QC laboratories performing batch release testing on Pregabalin API must verify both chemical purity and enantiomeric purity. While EP Impurity B (R-Pregabalin, CAS 148553-51-9) is specified at NMT 0.15%, the 4-ene impurity falls under unspecified impurities at NMT 0.10% [1]. The (S)-4,5-dehydro pregabalin single enantiomer standard is required for accurate peak identification in the impurity profile chromatogram, particularly when chiral or achiral HPLC methods must resolve the 4-ene impurity from co-eluting substances including the 5-ene isomer and the R-enantiomer of the 4-ene impurity [2].

Quote Request

Request a Quote for (S)-4,5-Dehydro Pregabalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.